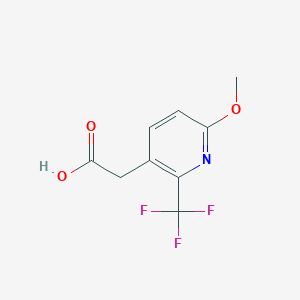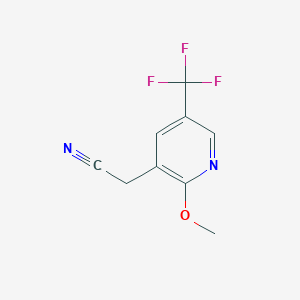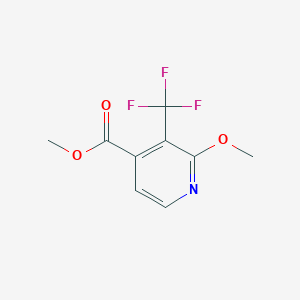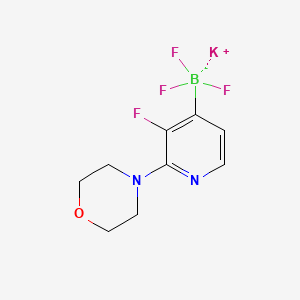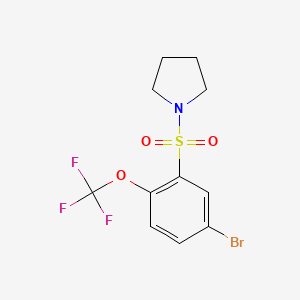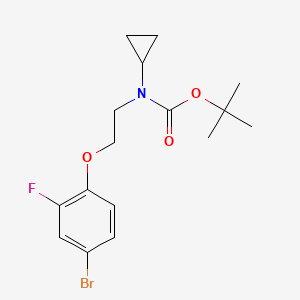
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Vue d'ensemble
Description
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is a chemical compound with the molecular formula C38H43FO9. It is a profoundly significant compound acting as a precursor . Its distinctive molecular configuration endows it with substantial utility in the realms of research concerning afflictions including malignancy, diabetes mellitus, and cardiovascular disorders .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is not explicitly provided in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed molecular structure, a specialized database or software may be needed.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride are not detailed in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed analysis of physical and chemical properties, a specialized database or software may be needed.Applications De Recherche Scientifique
Pharmaceutical Research
This compound serves as a potentially groundbreaking pharmaceutical agent due to its ability to target and manipulate intricate cell signaling pathways. This precision allows for the study of various diseases at the molecular level, potentially leading to the development of new treatments .
Proteomics
In proteomics, this compound is utilized for its unique properties that facilitate the study of protein interactions and functions. It’s particularly useful in identifying protein modifications and understanding their effects on cellular processes .
Mécanisme D'action
Target of Action
The primary targets of “2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride” are intricate cell signaling pathways . This compound has the ability to precisely target and manipulate these pathways, which play a crucial role in various biological processes and disease states .
Mode of Action
“2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride” interacts with its targets by binding to specific receptors within the cell signaling pathways . This interaction results in the modulation of these pathways, leading to changes in cellular functions .
Biochemical Pathways
The biochemical pathways affected by “2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride” are primarily those involved in cell signaling . The downstream effects of this interaction can lead to alterations in various biological processes, including cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of “2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride” are largely dependent on the specific cell signaling pathways it targets . By modulating these pathways, the compound can effectively alter cellular functions, potentially leading to therapeutic effects in various diseases .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUZNXWKMPSCTC-LDVAZLSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43FO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 99683488 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



